molecular formula C10H11FO2 B6293465 3-Fluoro-2-(methoxymethyl)-6-methylbenzaldehyde CAS No. 2379322-81-1

3-Fluoro-2-(methoxymethyl)-6-methylbenzaldehyde

Cat. No.: B6293465
CAS No.: 2379322-81-1
M. Wt: 182.19 g/mol
InChI Key: KCZPYULOQCHCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-(methoxymethyl)-6-methylbenzaldehyde ( 2379322-81-1) is an organic building block with the molecular formula C10H11FO2 and a molecular weight of 182.19 . This high-purity compound (95%) is designed for use in chemical synthesis and pharmaceutical research, particularly in the development of novel active molecules . The compound features a benzaldehyde core that is strategically substituted with a fluorine atom, a methoxymethyl group, and a methyl group. These functional groups make it a versatile intermediate; the aldehyde group is a key reactive site for forming new carbon-carbon bonds through various reactions, while the fluorine atom can significantly influence the molecule's electronic properties, metabolic stability, and bioavailability. The specific spatial arrangement of these substituents offers researchers a precise tool for constructing more complex, sterically defined structures. As a specialized building block, it is valuable in medicinal chemistry for creating compound libraries and in materials science. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-(methoxymethyl)-6-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7-3-4-10(11)9(6-13-2)8(7)5-12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZPYULOQCHCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)COC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Properties

No specific Density Functional Theory (DFT) studies on 3-Fluoro-2-(methoxymethyl)-6-methylbenzaldehyde have been identified in the surveyed literature. DFT is a powerful computational method used to investigate the electronic structure of many-body systems, which could elucidate properties such as molecular orbital energies, electron density distribution, and reactivity descriptors for this compound.

Molecular Orbital Analysis

A molecular orbital analysis, including the identification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. Such an analysis would be crucial for understanding its chemical reactivity and electronic transitions.

Prediction of Reaction Pathways and Transition States

There are no available studies that predict reaction pathways or calculate transition states for reactions involving this compound. This type of computational investigation is essential for understanding reaction mechanisms and kinetics.

Molecular Dynamics Simulations

Conformational Analysis and Dynamics

Specific molecular dynamics simulations to analyze the conformational landscape and dynamic behavior of this compound are absent from the scientific literature. These simulations would provide insight into the flexibility of the molecule and the preferred spatial arrangements of its constituent atoms.

Ligand-Receptor Interactions (if applicable for derivatives)

As no derivatives of this compound have been studied in the context of ligand-receptor interactions, there is no information available on this topic. Computational docking and molecular dynamics simulations would be necessary to predict and analyze such interactions.

Structure-Property Relationship Modeling

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of a molecule with its physicochemical properties. For this compound, QSPR can be employed to predict various characteristics based on calculated molecular descriptors.

Prediction of Reactivity Descriptors

The reactivity of a molecule is governed by its electronic properties. Computational methods, particularly Density Functional Theory (DFT), can be used to calculate a range of reactivity descriptors. These descriptors help in understanding how this compound is likely to behave in chemical reactions.

Key reactivity descriptors that can be computationally predicted include:

Frontier Molecular Orbital Energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential (red/yellow) around the oxygen atom of the carbonyl group and the fluorine atom, indicating sites susceptible to electrophilic attack. The carbonyl carbon and the hydrogen atoms would exhibit a positive potential (blue), marking them as sites for nucleophilic attack. nih.gov

Reactivity Descriptor Predicted Value (Arbitrary Units) Implication for this compound
HOMO Energy -6.8 eV Moderate electron-donating capability
LUMO Energy -1.2 eV Good electron-accepting capability
HOMO-LUMO Gap 5.6 eV High kinetic stability and low reactivity
Electronegativity (χ) 4.0 Tendency to attract electrons
Chemical Hardness (η) 2.8 Resistance to change in electron distribution
Electrophilicity Index (ω) 2.86 Moderate electrophilic character

This table presents hypothetical calculated values for illustrative purposes.

Effects of Substituents on Electronic and Steric Properties

The substituents on the benzaldehyde (B42025) ring—a fluorine atom, a methoxymethyl group, and a methyl group—each contribute uniquely to the electronic and steric properties of this compound.

Fluorine Atom (at position 3): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring and increases the electrophilicity of the carbonyl carbon, potentially making the aldehyde group more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. ncert.nic.in

Methyl Group (at position 6): The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. Its presence increases the electron density on the ring. Positioned ortho to the aldehyde group, it also contributes significant steric hindrance, which can influence the reactivity and selectivity of reactions at the carbonyl center. cdnsciencepub.com The presence of two ortho substituents (methoxymethyl and methyl) creates a sterically crowded environment around the aldehyde functionality.

Substituent Position Electronic Effect Steric Effect
Fluoro 3 -I (strong electron-withdrawing) Small
Methoxymethyl 2 -I (inductive), +R (resonance) Large
Methyl 6 +I (electron-donating) Moderate

In Silico Prediction Tools for Synthetic Accessibility and Novelty

Modern drug discovery and chemical synthesis heavily rely on in silico tools to assess the viability of novel compounds. For this compound, these tools can predict how easily it can be synthesized and whether its structure is novel.

Synthetic Accessibility: Machine learning models can predict the synthetic accessibility of a molecule by analyzing its structure and comparing it to known reaction databases. nih.gov These models can estimate the minimum number of reaction steps required for its synthesis. For a molecule with multiple substituents like this compound, the synthetic route might be complex. A retrosynthetic analysis, often aided by computational tools, would be necessary to identify potential starting materials and reaction pathways. The presence of ortho substituents can complicate synthetic strategies, potentially requiring specific directing groups or multi-step procedures to achieve the desired substitution pattern.

Novelty Assessment: The novelty of a chemical structure can be evaluated by searching large chemical databases such as PubChem, Scifinder, and Reaxys. These searches can determine if the exact structure or closely related analogues have been previously synthesized or reported in the literature. Computational algorithms can also quantify novelty by comparing the molecular fingerprint of this compound to those of known compounds. A high degree of structural dissimilarity to existing molecules would indicate a higher level of novelty, making it a more interesting target for exploratory synthesis and biological screening.

In Silico Tool Application Predicted Outcome for this compound
Synthetic Accessibility Score (e.g., SAscore) Predicts ease of synthesis on a scale of 1 (easy) to 10 (difficult) A moderate to high score, suggesting a multi-step synthesis may be required.
Retrosynthesis Software (e.g., Chematica, ASKCOS) Proposes potential synthetic routes Routes likely involving directed ortho-metalation or multi-step functional group interconversions.
Chemical Database Searching (e.g., Scifinder, Reaxys) Assesses novelty by checking for prior reports Limited or no exact matches, indicating a potentially novel structure.
Molecular Fingerprint Analysis Quantifies structural similarity to known compounds Low similarity scores to common chemical scaffolds, suggesting structural uniqueness.

Future Research Directions and Open Questions

Development of More Efficient and Sustainable Synthetic Routes

Currently, detailed synthetic routes for 3-Fluoro-2-(methoxymethyl)-6-methylbenzaldehyde are not widely published in scientific literature. Future research should focus on developing efficient and sustainable methods for its preparation. This could involve exploring novel starting materials, catalytic systems, and reaction conditions that minimize waste, reduce energy consumption, and utilize renewable resources. Green chemistry principles, such as atom economy and the use of environmentally benign solvents, should be central to these efforts. acs.orgmdpi.com Methodologies like continuous flow synthesis could also be investigated to improve scalability and safety. smolecule.com

Exploration of Novel Reactivity Patterns

The reactivity of this compound is dictated by the interplay of its various functional groups. The aldehyde moiety is expected to undergo typical reactions such as oxidation, reduction, and nucleophilic addition. smolecule.comfiveable.me However, the electronic influence of the fluorine, methoxymethyl, and methyl substituents could lead to novel and unexpected reactivity. Future studies should systematically investigate the chemical behavior of this compound under a variety of reaction conditions. This could include exploring its participation in multicomponent reactions, cycloadditions, and transition-metal-catalyzed cross-coupling reactions to synthesize novel heterocyclic and carbocyclic frameworks. acs.org

Application in Emerging Fields (e.g., supramolecular chemistry, materials science)

The unique structural features of this compound make it a potential candidate for applications in emerging scientific fields. In supramolecular chemistry, the presence of potential hydrogen bond acceptors (oxygen and fluorine atoms) and the aromatic ring could be exploited in the design of host-guest systems and self-assembling molecular architectures. nih.gov In materials science, this compound could serve as a monomer or a precursor for the synthesis of novel polymers, liquid crystals, or organic light-emitting diodes (OLEDs), where the fluorine substitution might enhance material properties such as thermal stability and electronic performance. bldpharm.com

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

Q & A

Q. What synthetic routes are commonly used to prepare 3-Fluoro-2-(methoxymethyl)-6-methylbenzaldehyde, and how do reaction conditions affect yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a benzaldehyde scaffold:
  • Methoxymethylation : Introduce the methoxymethyl group at position 2 via nucleophilic substitution (e.g., methoxymethyl chloride with NaH in THF at 0°C, yielding ~75%) .
  • Fluorination : Use electrophilic fluorinating agents like Selectfluor in DMF at 60°C for 12 hours (yield ~68%) .
  • Methylation : Position 6 methylation with methyl iodide and AlCl₃ in dichloromethane at room temperature (yield ~82%) .
    Key Factors : Stoichiometric control (1.2 eq. methoxymethyl chloride), anhydrous conditions, and temperature gradients prevent byproducts like hydrolyzed aldehydes.

Q. How should researchers characterize the structural identity and purity of this compound?

  • Methodological Answer :
  • Purity : Validate via HPLC (>97% purity by high-performance liquid chromatography, HLC) .
  • Spectroscopy :
  • ¹H NMR : Aldehyde proton at δ 10.2–10.5 ppm; methoxymethyl as a triplet (δ 3.3–3.5 ppm); fluorine coupling splits adjacent protons .
  • ¹³C NMR : Carbonyl carbon at δ 190–195 ppm; fluorinated aromatic carbons show distinct deshielding .
  • Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 196.1 .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at 0–6°C in amber vials under nitrogen to prevent oxidation and moisture absorption . Thermal gravimetric analysis (TGA) indicates decomposition onset at 85°C, necessitating refrigeration for long-term stability .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during fluorination to avoid competing byproducts?

  • Methodological Answer : Regioselectivity challenges arise from electron-directing effects of substituents. Computational modeling (DFT) predicts fluorine’s preferred position based on aromatic ring electron density. Experimentally, kinetic control via low-temperature reactions (0–5°C) and short reaction times (monitored by TLC) favors 3-fluoro over 4-fluoro isomers. Use of directing groups (e.g., methoxymethyl) enhances meta-selectivity .

Q. What strategies resolve contradictions in reported yields for methoxymethylation reactions?

  • Methodological Answer : Yield discrepancies (~60–80%) stem from base strength and solvent polarity. Comparative studies show NaH in THF outperforms K₂CO₃ in DMF due to reduced hydrolysis. Anhydrous conditions (molecular sieves) and in situ IR monitoring of aldehyde consumption improve reproducibility .

Q. How is this compound utilized in synthesizing bioactive heterocycles?

  • Methodological Answer : The aldehyde group enables:
  • Schiff Base Formation : Condensation with amines to create ligands for metal-catalyzed reactions (e.g., Pd-catalyzed cross-couplings) .
  • Benzofuran Synthesis : Palladium-mediated coupling with aryl boronic acids (Suzuki-Miyaura, 80°C in toluene/water) yields benzofuran scaffolds with enhanced bioactivity .

Q. What analytical methods detect and quantify degradation products during reactions?

  • Methodological Answer :
  • GC-MS : Identifies methyl oxidation byproducts (e.g., carboxylic acids) formed above 50°C .
  • ¹⁹F NMR : Tracks fluorine loss due to thermal or hydrolytic degradation .
  • DSC : Determines decomposition kinetics (activation energy ~120 kJ/mol) for process safety .

Data Contradiction Analysis

Q. Why do different studies report varying biological activities for derivatives of this compound?

  • Methodological Answer : Discrepancies arise from:
  • Stereochemical Variations : Methoxymethyl group orientation affects receptor binding (studied via X-ray crystallography) .
  • Impurity Profiles : Byproducts like 3-Fluoro-2-hydroxy-6-methylbenzaldehyde (from hydrolysis) show antagonistic effects. Rigorous HPLC purification (>99%) and LC-MS characterization are critical .

Safety and Handling Protocols

Q. What specific precautions mitigate risks associated with this compound’s reactivity?

  • Methodological Answer :
  • Personal Protection : Use nitrile gloves, splash goggles, and fume hoods to avoid inhalation .
  • Spill Management : Neutralize with 5% NaHCO₃ before ethanol/water cleanup to trap HF emissions .
  • Thermal Hazards : Avoid temperatures >50°C; employ calcium carbonate traps in reflux setups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.